(5-Tert-butyl-1,3-thiazol-2-yl)methanol
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Overview
Description
(5-Tert-butyl-1,3-thiazol-2-yl)methanol is a chemical compound with the molecular formula C8H13NOS and a molecular weight of 171.26 g/mol . It is a member of the thiazole family, which is known for its diverse biological activities . This compound features a thiazole ring substituted with a tert-butyl group at the 5-position and a methanol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butyl-1,3-thiazol-2-yl)methanol typically involves the reaction of 2-chloromethyl-5-tert-butylthiazole with a suitable nucleophile such as sodium methoxide . The reaction is carried out in an organic solvent like methanol or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Tert-butyl-1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then be further substituted.
Major Products Formed
Oxidation: Formation of (5-Tert-butyl-1,3-thiazol-2-yl)aldehyde or (5-Tert-butyl-1,3-thiazol-2-yl)carboxylic acid.
Reduction: Formation of (5-Tert-butyl-1,3-thiazolidin-2-yl)methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the substituent introduced.
Scientific Research Applications
(5-Tert-butyl-1,3-thiazol-2-yl)methanol has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-1,3-thiazol-2-yl)methanol: Similar structure but with a bromine atom instead of a tert-butyl group.
(5-Isopropyl-1,3-thiazol-2-yl)methanol: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
(5-Tert-butyl-1,3-thiazol-2-yl)methanol is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. The tert-butyl group can provide steric hindrance, affecting the compound’s interaction with molecular targets and potentially enhancing its selectivity and potency .
Biological Activity
(5-Tert-butyl-1,3-thiazol-2-yl)methanol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a thiazole ring substituted with a tert-butyl group at the 5-position and a hydroxymethyl group at the 2-position. Its molecular formula is C8H13NOS, and it possesses unique chemical properties that facilitate various biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing biochemical pathways. For instance, it may act as an inhibitor or activator of specific enzymes involved in metabolic processes.
- Cell Signaling Modulation : Research indicates that this compound can affect cell signaling pathways, potentially leading to changes in gene expression and cellular metabolism.
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7, suggesting its potential as an anticancer agent .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
Compound | Concentration (mM) | Zone of Inhibition (mm) |
---|---|---|
E. coli | 8 | 10 |
S. aureus | 8 | 12 |
B. subtilis | 8 | 11 |
S. epidermidis | 8 | 9 |
This table summarizes the effectiveness of various thiazole derivatives, including this compound, in inhibiting bacterial growth .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The compound's effects vary with dosage; higher concentrations lead to more pronounced biological effects .
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
- In Vitro Cancer Cell Studies : A study involving HeLa and A549 cell lines showed that treatment with this compound resulted in a dose-dependent inhibition of cell growth and increased rates of apoptosis.
- Antibacterial Efficacy Testing : In a laboratory setting, the compound was tested against multiple bacterial strains using standard broth microdilution methods to determine its minimum inhibitory concentration (MIC). Results indicated effective inhibition at concentrations as low as 4 mM for certain strains .
Properties
IUPAC Name |
(5-tert-butyl-1,3-thiazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-8(2,3)6-4-9-7(5-10)11-6/h4,10H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIJDMUPJWAOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(S1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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